4-(Benzyloxy)-3-iodopyridine
Overview
Description
4-(Benzyloxy)-3-iodopyridine is a useful research compound. Its molecular formula is C12H10INO and its molecular weight is 311.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potassium Channel Activators
4-(Benzyloxy)-3-iodopyridine has been implicated in the synthesis of certain potassium channel activators. These compounds, derived from the reaction of dihydroxypyridine with various agents, demonstrated oral antihypertensive activity in spontaneously hypertensive rats (Bergmann, Eiermann, & Gericke, 1990).
Synthesis of Glyfoline
Glyfoline, a potential anticancer agent, was synthesized using 4-benzyloxy-3-iodopyridine. This process involved a series of steps including N-methylation, selective de-O-methylation, and debenzylation (Su, Dziewiszek, & Wu, 1991).
Aromatic Photosubstitution
Research into the photoreaction of iodopyridines, including 4-iodopyridine, with substituted benzenes, explored the formation of reactive entities. This study contributed to a better understanding of radical reactions and pyridyl cation intermediates in aromatic photosubstitution (Ohkura, Terashima, Kanaoka, & Seki, 1993).
Luminescent Properties in Lanthanide Coordination
4-Benzyloxy-3-iodopyridine derivatives were used in synthesizing lanthanide coordination compounds. These studies aimed to investigate the influence of electron-withdrawing and electron-donating groups on the photophysical properties of these compounds (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Trifluoromethyl-Substituted Pyridines
The conversion of iodopyridines, including 4-iodopyridine, to trifluoromethyl-substituted pyridines was achieved through a displacement reaction. This method extended to pyridine series and explored the yield variations based on different starting materials (Cottet & Schlosser, 2002).
Dye-Sensitized Solar Cells
In the context of dye-sensitized solar cells, studies involving 4-tert-butylpyridine, which shares a similar structure with this compound, highlighted its effect on the performance of these cells. This research provided insights into the interaction of pyridine derivatives with redox electrolytes (Boschloo, Häggman, & Hagfeldt, 2006).
Synthesis of HIV-1 Inhibitors
Research on 3-iodo-4-aryloxypyridinones, related in structure to this compound, led to the development of potent non-nucleoside inhibitors of HIV-1 reverse transcriptase. This work contributed to the ongoing search for effective treatments for HIV (Benjahad, Guillemont, Andries, Nguyen, & Grierson, 2003).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to participate in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the process involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The reaction is known for its mild and functional group tolerant conditions .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura cross-coupling reaction, in which similar compounds participate, plays a significant role in the synthesis of various biologically active compounds .
Result of Action
Compounds involved in suzuki–miyaura cross-coupling reactions are known to form new carbon–carbon bonds, which can lead to the synthesis of various biologically active compounds .
Action Environment
The suzuki–miyaura cross-coupling reaction, in which similar compounds participate, is known for its mild reaction conditions and functional group tolerance .
Properties
IUPAC Name |
3-iodo-4-phenylmethoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INO/c13-11-8-14-7-6-12(11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHGYZCSPVQORM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=NC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.